3,4-Dimethyl-benzamidine
Overview
Description
3,4-Dimethyl-benzamidine is a chemical compound with the molecular formula C₉H₁₂N₂. It belongs to the class of amidines, which are characterized by the presence of a functional group consisting of a carbon-nitrogen double bond (C=N) attached to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-benzamidine typically involves the reaction of 3,4-dimethylbenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) to facilitate the conversion of the nitrile group to an amidine group. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-benzamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amidines.
Scientific Research Applications
3,4-Dimethyl-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an inhibitor in enzymatic studies, particularly for proteases.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-benzamidine involves its interaction with specific molecular targets, such as proteases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition is crucial in studying enzyme kinetics and developing therapeutic agents .
Comparison with Similar Compounds
Benzamidine: A simpler analog with similar inhibitory properties.
4,4’-Dimethyl-benzamidine: Another derivative with slight structural variations.
Diminazene: A related compound used as a trypanocidal agent.
Uniqueness: 3,4-Dimethyl-benzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl groups at the 3 and 4 positions enhance its stability and reactivity compared to other amidines .
Properties
IUPAC Name |
3,4-dimethylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSRGYGYLVLMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411058 | |
Record name | 3,4-Dimethylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26130-47-2 | |
Record name | 3,4-Dimethylbenzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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